1-Methoxy-4-(methylsulfonyl)benzene
Overview
Description
“1-Methoxy-4-(methylsulfonyl)benzene” is a chemical compound with the molecular formula C8H10O3S. Its molecular weight is 186.228 . It’s also known by other names such as Anisole, p-(methylsulfonyl)-; p-(Methylsulfonyl)anisole; p-Anisyl methyl sulfone; p-Methoxyphenyl methyl sulfone; Methyl 4-methoxyphenyl sulfone; 4-Methoxyphenyl methyl sulfone .
Synthesis Analysis
The synthesis of “this compound” can be achieved from 4-Iodotoluene and Methyl p-toluenesulfonate .Molecular Structure Analysis
The molecular structure of “this compound” can be viewed using Java or Javascript .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C8H10O3S), molecular weight (186.228), and IUPAC Standard InChIKey (KAZUCVUGWMQGMC-UHFFFAOYSA-N) .Scientific Research Applications
Solubility and Thermodynamic Properties
1-Methoxy-4-(methylsulfonyl)benzene's solubility in various organic solvents was studied to understand its thermodynamic properties. The solubility was determined in nine solvents, including methanol, ethanol, and acetone, using the isothermal saturation method. This study is crucial for the purification process of this compound (Xu et al., 2016).
Chromogenic Indicator for Cell Viability
This compound was used to synthesize a water-soluble disulfonated tetrazolium salt, acting as a chromogenic indicator for NADH and cell viability in biological research. This application is significant for studies related to cell proliferation and viability assays (Ishiyama et al., 1997).
Inifer Mechanism in Cationic Polymerizations
This compound plays a role in cationic polymerizations, particularly in the inifer mechanism. Its interaction with BCl3 in CH2Cl2 was studied, providing insights into ion formation and complex behaviors, which are vital for understanding cationic polymerization processes (Dittmer et al., 1992).
Methylsulfonylated Polyketides Production
Research showed the capability of a fungus to modify natural products using DMSO as a sulfur source, producing polyketides modified with a methylsulfonyl group. This discovery opens avenues for the sulfonylation-like modification of natural products, which could have various pharmaceutical and chemical applications (Yu et al., 2019).
Continuous-Flow Mononitration Process
An efficient process for the selective nitration of this compound in a continuous-flow reactor was developed. This method significantly reduces the residence time and byproducts, showing potential for industrial applications in chemical synthesis (Yu et al., 2016).
Pillar[5]arenes Synthesis
The compound was used in synthesizing structural isomers of pillar[5]arenes, highlighting its role in forming complex molecular structures with potential applications in molecular encapsulation and nanotechnology (Kou et al., 2010).
Safety and Hazards
The compound “1-Methoxy-4-(methylsulfonyl)benzene” is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
1-methoxy-4-methylsulfonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-11-7-3-5-8(6-4-7)12(2,9)10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZUCVUGWMQGMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188663 | |
Record name | Benzene, 1-methoxy-4-(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30188663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3517-90-6 | |
Record name | Benzene, 1-methoxy-4-(methylsulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003517906 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Anisyl methyl sulfone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87355 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-methoxy-4-(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30188663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3517-90-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 4-Methylsulfonylanisole revealed by the research?
A1: The research primarily focuses on the crystal structure determination of 4-Methylsulfonylanisole. According to the study, 4-Methylsulfonylanisole crystallizes in the monoclinic space group P21/c with the following unit cell parameters: a = 8.172 Å, b = 9.095 Å, c = 10.844 Å, and β = 111.66°. [] This detailed crystallographic information provides valuable insights into the arrangement of molecules within the crystal lattice and can be crucial for understanding its physicochemical properties.
Q2: How does the structure of 4-Methylsulfonylanisole compare to a related compound?
A2: The study also investigated the structure of Methyl phenyl sulfone for comparison. While both compounds crystallize in the same space group (P21/c), their unit cell dimensions differ. [] This difference highlights the impact of the methoxy group (-OCH3) present in 4-Methylsulfonylanisole on its crystal packing compared to Methyl phenyl sulfone. These subtle structural variations can influence properties like melting point, solubility, and even reactivity in certain chemical reactions.
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